molecular formula C11H17NO B1378143 5-Amino-4-phenylpentan-2-ol CAS No. 1384635-54-4

5-Amino-4-phenylpentan-2-ol

Cat. No.: B1378143
CAS No.: 1384635-54-4
M. Wt: 179.26 g/mol
InChI Key: QYQVQEZLGDQAMY-UHFFFAOYSA-N
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Description

5-Amino-4-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-phenylpentan-2-ol typically involves a series of organic reactions. One common method includes the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions for the aldol condensation involve a molar ratio of the starting materials of 1:1, using a 36% aqueous solution of sodium hydroxide and methanol as the solvent. The resulting product is then hydrogenated using different catalysts, such as Ru/C and Ni/SiO2, under specific conditions (e.g., hydrogen pressure of 10 MPa and temperature of 120°C) to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may vary depending on the scale and desired purity of the product. Typically, large-scale production involves optimizing the reaction conditions and using efficient catalysts to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-phenylpentan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-amino-4-phenylpentan-2-one.

    Reduction: Formation of 5-amino-4-phenylpentan-2-amine.

    Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-5-amino-4-phenylpentan-2-ol.

Mechanism of Action

The mechanism of action of 5-Amino-4-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of key inflammatory mediators, such as prostaglandins and cytokines . The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-pentanol
  • 4-Phenyl-2-butanol
  • 5-Phenylpentan-2-ol

Uniqueness

5-Amino-4-phenylpentan-2-ol is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-4-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(13)7-11(8-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQVQEZLGDQAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CN)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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